E3 ligase Ligand-Linker Conjugates 11
E3 ligase Ligand-Linker Conjugates 11
E3 Ligase Ligand-Linker Conjugate 11 is a synthesized compound which incorporates a ligand for the E3 ubiquitin ligase and a PROTAC linker to bring together target protein and ubiquitinating machinery.
Brand Name:
Vulcanchem
CAS No.:
1835705-61-7
VCID:
VC0006851
InChI:
InChI=1S/C39H61ClN4O6S/c1-29-35(51-28-42-29)31-18-16-30(17-19-31)26-41-37(47)33-25-32(45)27-44(33)38(48)36(39(2,3)4)43-34(46)15-9-7-12-22-50-24-14-8-13-23-49-21-11-6-5-10-20-40/h16-19,28,32-33,36,45H,5-15,20-27H2,1-4H3,(H,41,47)(H,43,46)/t32-,33+,36-/m1/s1
SMILES:
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCCOCCCCCOCCCCCCCl)O
Molecular Formula:
C39H61ClN4O6S
Molecular Weight:
749.4 g/mol
E3 ligase Ligand-Linker Conjugates 11
CAS No.: 1835705-61-7
Cat. No.: VC0006851
Molecular Formula: C39H61ClN4O6S
Molecular Weight: 749.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | E3 Ligase Ligand-Linker Conjugate 11 is a synthesized compound which incorporates a ligand for the E3 ubiquitin ligase and a PROTAC linker to bring together target protein and ubiquitinating machinery. |
|---|---|
| CAS No. | 1835705-61-7 |
| Molecular Formula | C39H61ClN4O6S |
| Molecular Weight | 749.4 g/mol |
| IUPAC Name | (2S,4R)-1-[(2S)-2-[6-[5-(6-chlorohexoxy)pentoxy]hexanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide |
| Standard InChI | InChI=1S/C39H61ClN4O6S/c1-29-35(51-28-42-29)31-18-16-30(17-19-31)26-41-37(47)33-25-32(45)27-44(33)38(48)36(39(2,3)4)43-34(46)15-9-7-12-22-50-24-14-8-13-23-49-21-11-6-5-10-20-40/h16-19,28,32-33,36,45H,5-15,20-27H2,1-4H3,(H,41,47)(H,43,46)/t32-,33+,36-/m1/s1 |
| Standard InChI Key | DVLICOWBWULAJJ-RWTOGVPBSA-N |
| Isomeric SMILES | CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCCCCOCCCCCOCCCCCCCl)O |
| SMILES | CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCCOCCCCCOCCCCCCCl)O |
| Canonical SMILES | CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCCOCCCCCOCCCCCCCl)O |
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